
(2-acetyloxiran-2-yl)methyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-acetyloxiran-2-yl)methyl acetate, also known as glycidyl acetate, is a colorless liquid that is widely used in various industries. It is a reactive chemical compound that can undergo various chemical reactions, making it a versatile compound for use in different applications.
Mécanisme D'action
The mechanism of action of (2-acetyloxiran-2-yl)methyl acetate involves its ability to undergo ring-opening reactions with various nucleophiles. This reaction results in the formation of a covalent bond between the (2-acetyloxiran-2-yl)methyl group and the nucleophile. This reaction is commonly used in the production of epoxy resins, where the (2-acetyloxiran-2-yl)methyl group reacts with other molecules to form a crosslinked polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-acetyloxiran-2-yl)methyl acetate. However, it is known to be a skin and eye irritant and can cause respiratory irritation when inhaled. It is also classified as a reproductive toxin, and exposure to high concentrations can cause developmental abnormalities in fetuses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-acetyloxiran-2-yl)methyl acetate in lab experiments include its high reactivity and versatility in various chemical reactions. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using the compound.
Orientations Futures
There are several future directions for the use of (2-acetyloxiran-2-yl)methyl acetate in scientific research. One area of interest is the development of new epoxy resins with improved mechanical and thermal properties. Another area of research is the use of (2-acetyloxiran-2-yl)methyl acetate as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research on the toxicity and potential health hazards of the compound can help improve safety measures for its handling and use in various industries.
Conclusion:
In conclusion, (2-acetyloxiran-2-yl)methyl acetate is a versatile compound that is widely used in various industries. Its high reactivity and ability to undergo various chemical reactions make it a valuable building block in the production of epoxy resins, pharmaceuticals, and agrochemicals. However, its toxicity and potential health hazards must be taken into consideration when handling and using the compound. Further research on its properties and applications can help improve its safety and expand its use in various industries.
Méthodes De Synthèse
The synthesis of (2-acetyloxiran-2-yl)methyl acetate can be achieved through the reaction of glycidol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out at room temperature, and the yield of the product can be improved through the use of a higher catalyst concentration and longer reaction time.
Applications De Recherche Scientifique
(2-acetyloxiran-2-yl)methyl acetate is widely used in scientific research due to its reactive nature and ability to undergo various chemical reactions. It is commonly used as a crosslinking agent in the production of epoxy resins, which are used in coatings, adhesives, and composites. It is also used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
194022-23-6 |
|---|---|
Nom du produit |
(2-acetyloxiran-2-yl)methyl Acetate |
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(2-acetyloxiran-2-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)7(4-11-7)3-10-6(2)9/h3-4H2,1-2H3 |
Clé InChI |
QBWLDBVUUMRMGZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)COC(=O)C |
SMILES canonique |
CC(=O)C1(CO1)COC(=O)C |
Synonymes |
Ethanone, 1-[2-[(acetyloxy)methyl]oxiranyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





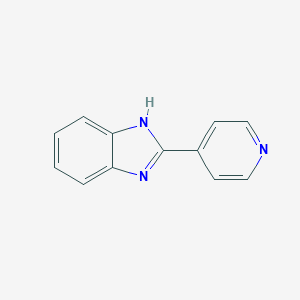
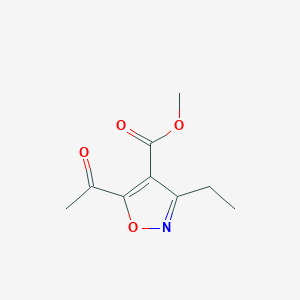
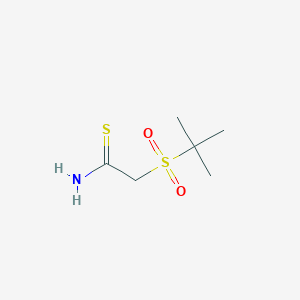

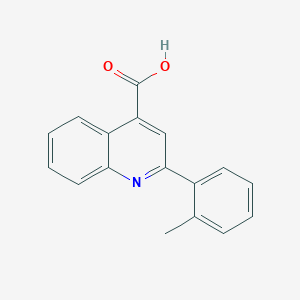
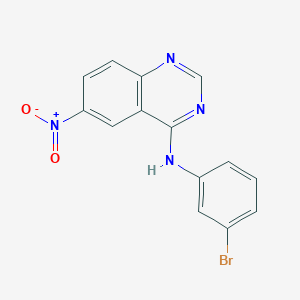
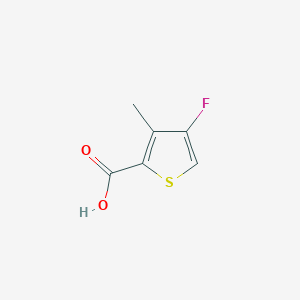
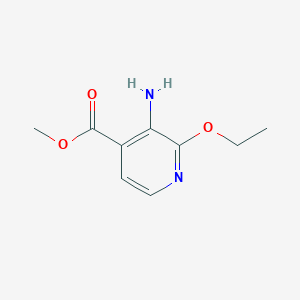
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
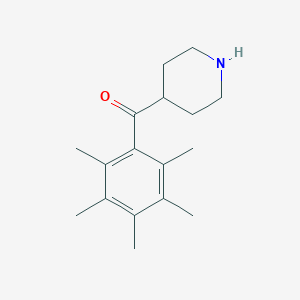
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
